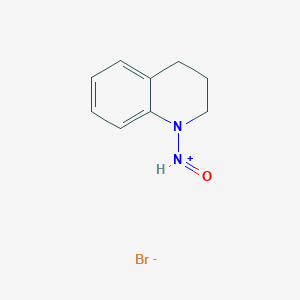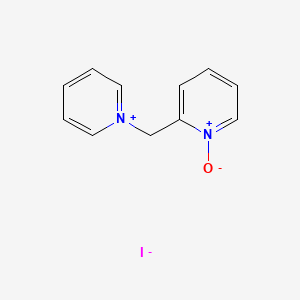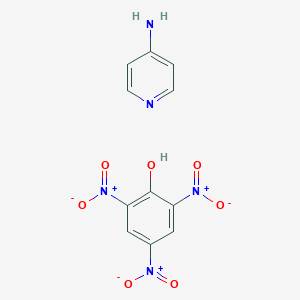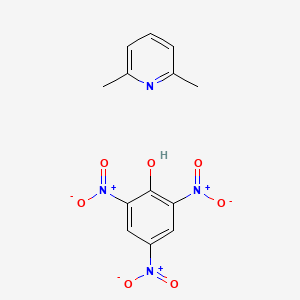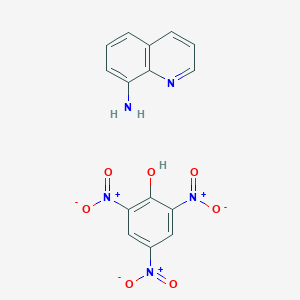
3-Bromoquinoline;hydrobromide
Overview
Description
3-Bromoquinoline;hydrobromide is a useful research compound. Its molecular formula is C9H7Br2N and its molecular weight is 288.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromoquinoline;hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoquinoline;hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Anti-Coccidial Drugs : Halofuginone hydrobromide, an effective drug against several species of Eimeria in poultry, is synthesized from related compounds such as 7-bromo-6-chloroquinazolin-4(3H)-one. This demonstrates the role of bromoquinoline derivatives in the synthesis of veterinary pharmaceuticals (Zhang, Yao, & Liu, 2017).
Efficient and Selective Synthesis of Quinoline Derivatives : Bromoquinolines are central to the synthesis of various quinoline derivatives, which are valuable in synthetic chemistry. These derivatives have potential applications in different chemical industries (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Cross-Coupling Reactions : Arylmagnesates derived from bromoquinolines are used in cross-coupling reactions with heteroaryl bromides and chlorides to produce functionalized quinolines, which are important in the development of new chemical entities (Dumouchel, Mongin, Trécourt, & Quéguiner, 2003).
Synthesis of Bromoquinolin-6-ols : Using 2,2,3-Tribromopropanal, various substituted anilines are transformed into bromoquinolin-6-ols, which could have further applications in the synthesis of pharmaceuticals and fine chemicals (Lamberth et al., 2014).
Antiangiogenic Effects : Certain 3-bromoquinolin derivatives have shown potential in inhibiting angiogenesis, which could be relevant in cancer research and treatment (Mabeta, Auer, & Mphahlele, 2009).
Photophysical Behavior Studies : The study of phosphorescence emission and excitation spectra of 3-bromoquinoline helps in understanding the photophysical behavior of certain organic compounds, which is crucial in the field of organic electronics and photonics (Márquez, Zabala, & Tomás, 1992).
properties
IUPAC Name |
3-bromoquinoline;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.BrH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGUWTVXKKTSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



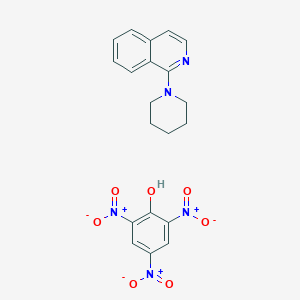
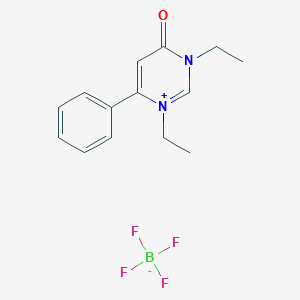
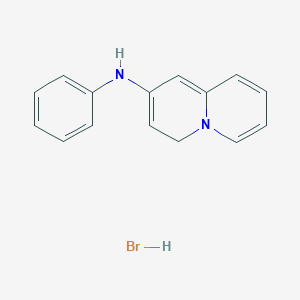
![8,10-Dimethylpyrido[1,2-a]quinolinium](/img/structure/B8093808.png)
![1-[(2,6-Dichlorophenyl)methyl]quinolin-1-ium;bromide](/img/structure/B8093827.png)
